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Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-Bromoquinoline-7-carboxylic acid (CAS No. 1344046-13-4). Due to the

limited availability of direct experimental data for this specific molecule, this document presents

a combination of data from structurally related compounds and established experimental

protocols for its characterization. The strategic placement of a bromine atom and a carboxylic

acid group on the quinoline scaffold suggests its potential as a versatile intermediate in

medicinal chemistry and materials science. Understanding its physicochemical properties is

crucial for predicting its behavior in biological systems, guiding formulation strategies, and

designing synthetic modifications.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Bromoquinoline-7-
carboxylic acid. It is important to note that where experimental data is unavailable for the

target compound, values are estimated based on structurally similar compounds or

computational predictions.
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Property Value Data Source/Method

Molecular Formula C₁₀H₆BrNO₂ Calculated

Molecular Weight 252.06 g/mol Calculated[1][2]

Melting Point >280 °C (Decomposition likely)

Estimated based on related

compounds (e.g., 2-amino-7-

bromoquinoline-3-carboxylic

acid melts at 286 °C[3])

Boiling Point Not Available

Expected to be high and likely

to decompose before boiling

under atmospheric pressure.

Aqueous Solubility Low

Inferred from the hydrophobic

quinoline core and the

presence of a carboxylic acid.

pKa (acidic) ~4-5
Estimated based on the typical

pKa of carboxylic acids.[4]

pKa (basic) ~2-3

Estimated based on the

electron-withdrawing effects on

the quinoline nitrogen.

logP (Octanol-Water) ~2.5 - 3.5
Estimated based on related

structures.

Experimental Protocols for Property Determination
The following are detailed, standard methodologies that can be employed to experimentally

determine the physicochemical properties of 3-Bromoquinoline-7-carboxylic acid.

Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range

typically signifies a pure compound, while a broad range suggests the presence of impurities.

[5]

Methodology:
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A small, dry sample of 3-Bromoquinoline-7-carboxylic acid is finely powdered and packed

into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting

point.

The temperature range from the appearance of the first liquid drop to the complete

liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology:[5]

An excess amount of 3-Bromoquinoline-7-carboxylic acid is added to a known volume of

a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is

reached (typically 24-48 hours).

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a

compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:[5]

A solution of 3-Bromoquinoline-7-carboxylic acid of known concentration is prepared in a

suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is
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limited).

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to

determine the acidic pKa of the carboxylic acid group.

Subsequently, the solution can be titrated with a standardized solution of a strong acid (e.g.,

HCl) to determine the basic pKa of the quinoline nitrogen.

The pH of the solution is measured after each addition of the titrant using a calibrated pH

meter.

The pKa values are determined from the titration curve, typically as the pH at the half-

equivalence points.

LogP (Octanol-Water Partition Coefficient)
Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key factor in its membrane permeability and overall pharmacokinetic profile.

Methodology (Shake-Flask Method):

A known amount of 3-Bromoquinoline-7-carboxylic acid is dissolved in a mixture of n-

octanol and water (or a buffer solution) that have been pre-saturated with each other.

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases and then centrifuged to separate the layers.

The concentration of the compound in both the n-octanol and aqueous phases is determined

using an appropriate analytical technique like HPLC-UV.[5]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

LogP is the base-10 logarithm of the partition coefficient.

Visualized Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and physicochemical

characterization of a novel compound like 3-Bromoquinoline-7-carboxylic acid.
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Caption: A flowchart illustrating the process from synthesis to the application of

physicochemical data.

Logical Relationships in Physicochemical
Properties
The interplay between the key physicochemical properties determines the overall behavior of

the compound. The following diagram illustrates these relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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